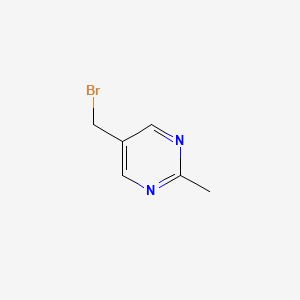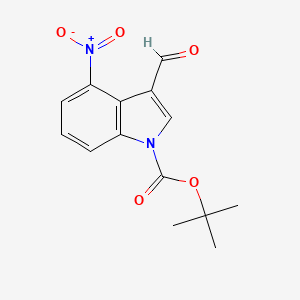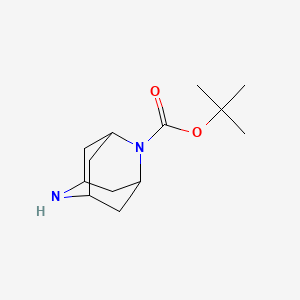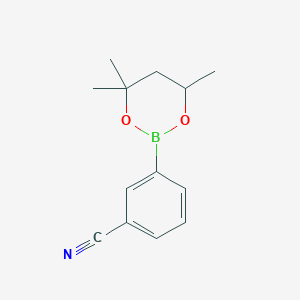![molecular formula C12H13ClF3N3O2 B1401697 2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester CAS No. 1311283-76-7](/img/structure/B1401697.png)
2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Chemical Reactions Analysis
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .Scientific Research Applications
Antimicrobial Activities
The compound's applications in scientific research include its potential as an antimicrobial agent. Studies have synthesized various Schiff bases and derivatives, which exhibit significant antimicrobial activities. For instance, the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases has shown considerable bactericidal and fungicidal activities, comparable to reference antibiotic drugs like streptomycin and fusidic acid (Al-Omar & Amr, 2010).
Molecular Docking and Antioxidant Activity
Derivatives have been prepared starting from specific pyridine and fused pyridine frameworks, leading to novel compounds subjected to in silico molecular docking screenings. These compounds have demonstrated moderate to good binding energies on target proteins, showcasing their potential in drug discovery and development. Additionally, these synthesized compounds have displayed antimicrobial and antioxidant activity, indicating their versatile application in scientific research (Flefel et al., 2018).
Chemical Sensing
The compound and its derivatives have been explored for their chemical sensing capabilities, particularly for metal ions. A study described the synthesis of a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system. This sensor showed selectivity and sensitivity towards specific metal cations, demonstrating the compound's utility in developing new materials for chemical sensing and environmental monitoring applications (Aysha et al., 2021).
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives and their detailed structural analysis through techniques like X-ray diffraction and density-functional-theory (DFT) calculations have been conducted. These studies provide insight into the molecular structure, stability, and potential applications of these compounds in various fields, including material science and pharmaceutical research (Shen et al., 2012).
Future Directions
properties
IUPAC Name |
ethyl (2E)-2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O2/c1-4-21-11(20)7(2)18-19(3)10-6-8(12(14,15)16)5-9(13)17-10/h5-6H,4H2,1-3H3/b18-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYVKQZSOCFFED-CNHKJKLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



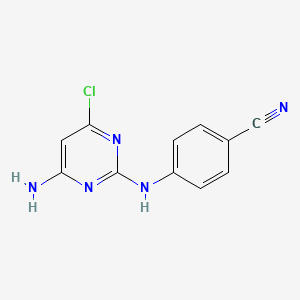
![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)
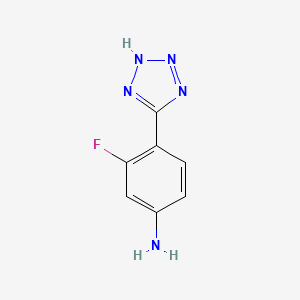
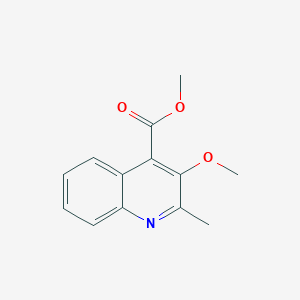

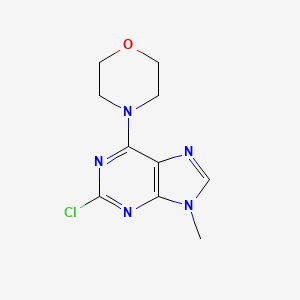
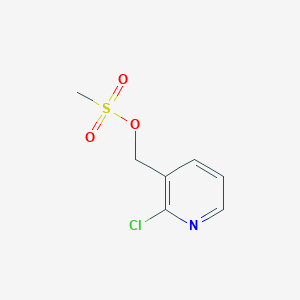
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
